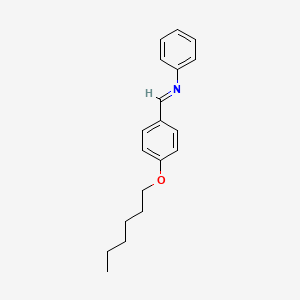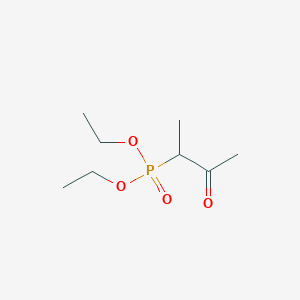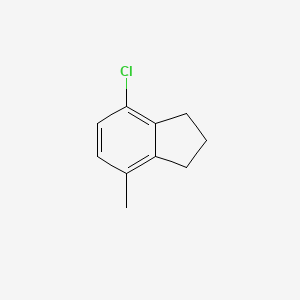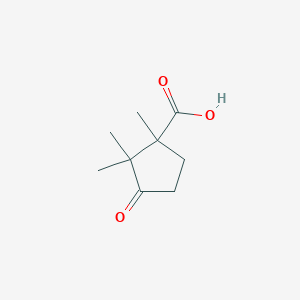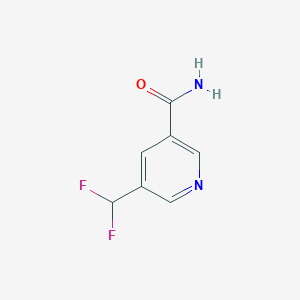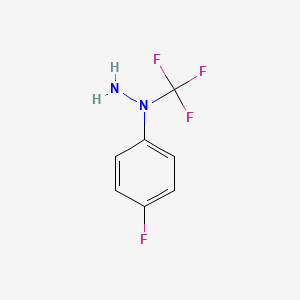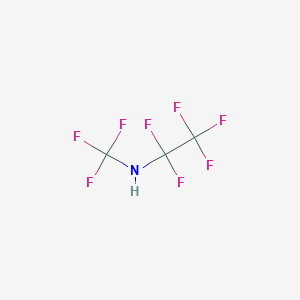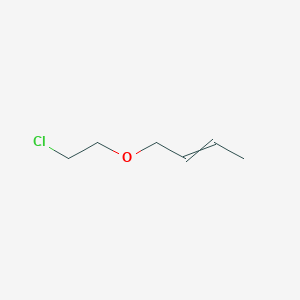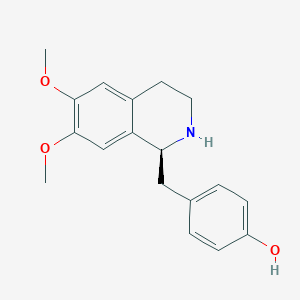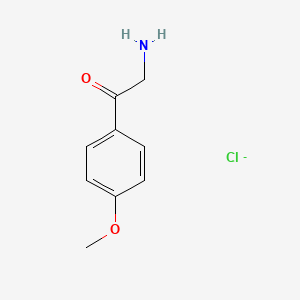
2-Amino-1-(4-methoxyphenyl)ethanone chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-methoxyphenyl)ethanone chloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the second position and a methoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone chloride typically involves the reaction of 4-methoxyacetophenone with an appropriate amine source. One common method is the reaction of 4-methoxyacetophenone with ammonium acetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like ethylene dichloride at a temperature range of 30-60°C, preferably 35-45°C .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of dried hydrogen chloride gas and anhydrous aluminum chloride as a catalyst is crucial for achieving high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-methoxyphenyl)ethanone chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-1-(4-methoxyphenyl)ethanone chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanone chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can also form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4-hydroxyphenyl)ethanone chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Amino-1-(4-methylphenyl)ethanone chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Amino-1-(4-methoxyphenyl)ethanone chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity .
Propriétés
Formule moléculaire |
C9H11ClNO2- |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
2-amino-1-(4-methoxyphenyl)ethanone;chloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H/p-1 |
Clé InChI |
FZVYWBMMOSHMRS-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


